N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a brominated benzothiazole core, a chloro-substituted benzamide moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVXSUCKGYQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, phospholipase A2 releases arachidonic acid from cell membrane phospholipids. This arachidonic acid is then converted to prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins.
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, and underlying mechanisms of action, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride, followed by acylation processes. The final product is characterized by various spectroscopic techniques, including NMR and mass spectrometry, confirming the structural integrity and purity of the compound .
Antitumor Properties
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including the compound . For instance:
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). At concentrations ranging from 1 to 4 μM, it was found to induce apoptosis and arrest the cell cycle, similar to established lead compounds in this class .
- Mechanism of Action : The compound appears to inhibit key inflammatory cytokines like IL-6 and TNF-α, which are often upregulated in tumor microenvironments. This dual action—targeting both tumor growth and inflammation—positions it as a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Significance |
|---|---|
| Bromine Substitution | Enhances lipophilicity and potential interactions with biological targets. |
| Chloro Group | May contribute to increased reactivity and binding affinity to target proteins. |
| Dimethylamino Propyl Chain | Enhances solubility and interaction with cellular membranes. |
These modifications have been shown to correlate with increased potency against specific cancer cell lines .
Case Studies
Several case studies have evaluated the efficacy of benzothiazole derivatives:
- Study on Anti-Cancer Activity : A study synthesized twenty-five novel benzothiazole compounds, including variations similar to this compound. The results indicated a marked decrease in cell viability across multiple cancer cell lines, with specific compounds showing IC50 values as low as 1.56 µM .
- Inflammation Model : In vivo models assessing inflammatory responses demonstrated that compounds with similar structures significantly reduced edema and inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases alongside their anticancer properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride exhibit promising antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit various bacterial and fungal species. A study on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring can enhance efficacy against resistant strains .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been extensively studied. This compound may share similar properties. For example, compounds containing benzothiazole moieties have shown effectiveness against human breast adenocarcinoma cell lines (MCF7), with some derivatives demonstrating IC50 values comparable to established chemotherapeutics . The molecular docking studies further support the binding affinity of these compounds to cancer-related targets, indicating their potential as effective anticancer agents .
Study 1: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, specific derivatives showed potent inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold.
Study 2: Anticancer Activity
A research project focused on synthesizing various benzothiazole derivatives revealed that certain modifications led to enhanced anticancer activity against MCF7 cells. The most promising compounds exhibited IC50 values ranging from 5 to 15 µM, indicating their potential as lead compounds for further development .
Study 3: Molecular Docking Studies
Molecular docking studies conducted on related benzothiazole compounds suggested a favorable interaction with targets involved in cancer proliferation pathways. These studies utilized software such as Schrodinger to model interactions at the molecular level, providing insights into how structural modifications could enhance binding affinity and biological activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom on the benzo[d]thiazole ring is susceptible to SNAr reactions under activating conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl-substituted derivative | 72–85% | |
| Amination | NH₃ (aq), CuI, 100°C | 6-Aminobenzo[d]thiazole analog | 68% |
Key Findings :
-
Bromine substitution is facilitated by electron-withdrawing groups on the benzothiazole ring, enhancing electrophilicity .
-
Palladium-catalyzed cross-coupling (e.g., with boronic acids) is efficient for introducing aryl groups .
Hydrolysis of the Amide Bond
The tertiary amide bond undergoes hydrolysis under strongly acidic or basic conditions:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 3-Chlorobenzoic acid + amine derivative | Complete decomposition | |
| Basic Hydrolysis | 2M NaOH, EtOH, 70°C, 8h | Same as above | 95% conversion |
Mechanistic Insight :
-
Protonation of the amide oxygen in acidic conditions or hydroxide attack in basic conditions cleaves the C–N bond.
Alkylation of the Dimethylamino Group
The dimethylamino propyl side chain participates in quaternization reactions:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Quaternary Salt Formation | Methyl iodide, CH₃CN, rt | Trimethylammonium derivative | Enhanced water solubility |
Structure-Activity Note :
-
Quaternization modifies physicochemical properties (e.g., solubility) without altering the core scaffold.
Electrophilic Substitution at the Chlorine Position
The 3-chloro substituent on the benzamide undergoes substitution under directed metalation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitrobenzamide derivative | 82% | |
| Fluorination | KF, CuI, DMF, 120°C | 3-Fluorobenzamide analog | 65% |
Limitations :
-
Steric hindrance from the dimethylamino propyl group reduces reaction rates compared to simpler benzamides.
Stability Under Reductive Conditions
The compound’s stability was assessed under catalytic hydrogenation:
| Conditions | Catalyst | Observation | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 25°C, 6h | No reduction of bromine or chlorine |
Implication :
Photochemical Reactivity
UV irradiation studies reveal limited photodegradation:
| Conditions | λ (nm) | Degradation (%) | Byproducts | Source |
|---|---|---|---|---|
| UV-C (254 nm), 24h | 254 | <5% | None detected |
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below compares key molecular features of the target compound with structurally related analogs:
*Calculated based on analogous structures.
Key Observations:
- Halogen Effects : The bromine substituent in the target compound increases molecular weight and lipophilicity compared to the fluoro analog in . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, whereas fluorine’s electronegativity could improve metabolic stability .
- Side Chain Variations: The dimethylaminopropyl group in the target compound and SzR-105 () contributes to basicity, facilitating salt formation and solubility in aqueous environments .
- Core Heterocycles: The benzothiazole core (target compound, –4) vs.
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
The synthesis typically involves multi-step reactions, including bromination of benzothiazole precursors, nucleophilic substitution with dimethylaminopropyl groups, and amide bond formation. Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) in DMF at 80°C for selective bromination of the benzothiazole moiety .
- Amide coupling : Employ EDCI/HOBt as coupling agents in dichloromethane under inert conditions to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization (ethanol/water) improves purity . Yield optimization requires precise control of stoichiometry, temperature, and reaction time, as deviations can lead to by-products like over-brominated species .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., dimethylamino proton shifts at δ 2.2–2.5 ppm) .
- X-ray crystallography : Resolves 3D conformation, particularly the planarity of the benzothiazole ring and spatial arrangement of the chloro and bromo substituents .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) due to protonation of the dimethylamino group, making it suitable for in vitro assays . Stability studies in DMSO (stored at -20°C under argon) show no degradation over 6 months, but aqueous solutions degrade within 72 hours at room temperature .
Advanced Research Questions
Q. What reaction mechanisms underpin the compound’s synthesis, and how can computational methods refine them?
- Mechanistic insights : Bromination proceeds via radical intermediates, while amide coupling follows a carbodiimide-mediated activation pathway .
- Computational design : Tools like Gaussian 16 can model transition states to predict regioselectivity in bromination. ICReDD’s quantum chemical reaction path searches optimize conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .
Q. How can researchers analyze discrepancies in reported bioactivity data across studies?
Contradictions in IC values (e.g., 5–50 μM in cancer cell lines) may arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .
- Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates >100 nm, which can non-specifically inhibit proteins .
- Target selectivity : Perform kinome-wide profiling to identify off-target interactions .
Q. What strategies mitigate stability challenges during long-term pharmacological studies?
- Lyophilization : Stabilizes the compound for storage; reconstitution in 10% DMSO/PBS maintains activity for ≥48 hours .
- Co-solvents : Cyclodextrin inclusion complexes improve solubility and reduce hydrolysis in aqueous buffers .
Q. How do substituents (e.g., bromo, chloro) modulate biological activity?
- Bromine : Enhances lipophilicity (logP increases by ~0.5 units) and π-stacking with hydrophobic enzyme pockets .
- Chloro group : Electron-withdrawing effects stabilize the amide bond against proteolytic cleavage in serum .
- Dimethylamino propyl chain : Facilitates cell membrane penetration via passive diffusion (predicted PAMPA permeability >5 × 10 cm/s) .
Q. What advanced purification methods address co-eluting impurities?
- Chiral HPLC : Resolves enantiomeric impurities using a Chiralpak AD-H column with hexane/isopropanol .
- Prep-scale LC-MS : Combines mass-directed fractionation to isolate the target m/z (e.g., 523.8 for [M+H]) .
Q. How can computational modeling predict metabolic pathways?
- CYP450 docking : AutoDock Vina simulates interactions with CYP3A4/2D6 isoforms to predict hydroxylation or demethylation sites .
- MetaSite : Generates in silico metabolite profiles, identifying vulnerable positions (e.g., morpholino ring oxidation) .
Q. What experimental designs validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measures target protein stabilization upon compound binding using Western blotting .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantifies real-time interactions between the compound and tagged receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
